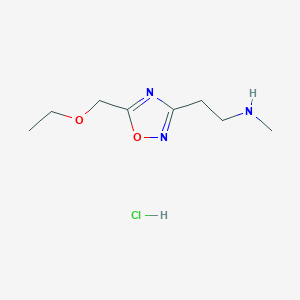

2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic nomenclature of 2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both nitrogen-oxygen heterocycles and aliphatic amine functionalities. The Chemical Abstracts Service has assigned this compound the registry number 1247200-71-0, which serves as the definitive identifier within chemical databases and commercial suppliers. Alternative nomenclature systems refer to this compound as (2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl)methylamine hydrochloride, emphasizing the ethyl linker between the oxadiazole ring and the methylamine functionality.

The systematic name breakdown reveals several key structural components that define the compound's chemical identity. The 1,2,4-oxadiazole core represents a five-membered aromatic heterocycle containing one oxygen atom and two nitrogen atoms in specific positional arrangements. The ethoxymethyl substituent at the 5-position of the oxadiazole ring introduces both ether and methyl functionalities that significantly influence the compound's physicochemical properties. The ethanamine chain connecting the oxadiazole to the N-methylated amine provides structural flexibility while maintaining the basic character necessary for salt formation.

Chemical databases consistently report the molecular weight as 221.69-221.7 atomic mass units for the hydrochloride salt form, with slight variations attributed to different rounding conventions used by various suppliers and databases. The compound's unique structural features distinguish it from closely related analogs, such as [5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine (CAS 893748-81-7), which lacks the extended ethyl linker and N-methylation pattern.

Molecular Formula and Structural Isomerism Considerations

The molecular formula of 2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride is definitively established as C8H16ClN3O2, accounting for the hydrochloride salt formation. Alternative representations expressing the salt structure explicitly show C8H15N3O2·HCl or C8H15N3O2·ClH, emphasizing the ionic nature of the hydrochloride counterion interaction. The base molecular formula C8H15N3O2 represents the free amine form with a molecular weight of 185.22 atomic mass units, while the hydrochloride addition contributes an additional 36.46 atomic mass units to yield the final salt molecular weight.

Structural isomerism considerations for this compound reveal multiple potential isomeric forms based on the positioning of functional groups within the oxadiazole heterocycle and the configuration of the ethoxymethyl substituent. The 1,2,4-oxadiazole framework itself represents one of four possible oxadiazole isomers, distinguished by the relative positions of nitrogen and oxygen atoms within the five-membered ring. The selection of the 1,2,4-isomer provides specific electronic and steric properties that influence both chemical reactivity and biological activity profiles compared to alternative 1,2,3-, 1,2,5-, or 1,3,4-oxadiazole arrangements.

| Structural Component | Molecular Contribution | Functional Significance |

|---|---|---|

| 1,2,4-Oxadiazole core | C2HN2O | Aromatic heterocycle, hydrogen bonding acceptor |

| Ethoxymethyl substituent | C3H7O | Ether functionality, lipophilicity enhancement |

| Ethanamine linker | C2H4N | Flexible chain, basic functionality |

| N-Methyl group | CH3 | Tertiary amine formation, steric effects |

| Hydrochloride counterion | HCl | Salt formation, solubility enhancement |

The ethoxymethyl substituent attached to the 5-position of the oxadiazole ring introduces conformational flexibility through rotation around multiple single bonds, creating potential for different spatial arrangements that may influence binding interactions and pharmacokinetic properties. The ethanamine chain connecting the oxadiazole ring to the N-methylated amine provides additional conformational degrees of freedom, allowing the molecule to adopt various three-dimensional configurations depending on environmental conditions and intermolecular interactions.

Salt Formation Rationale: Hydrochloride Counterion Interactions

The formation of 2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride represents a classic example of pharmaceutical salt engineering designed to optimize compound properties for development and application purposes. The basic amine functionality within the ethanamine chain readily undergoes protonation when exposed to hydrochloric acid, forming a stable ionic salt through acid-base neutralization reactions. This salt formation process converts the neutral amine into a positively charged ammonium species, which associates with the negatively charged chloride counterion through strong electrostatic interactions.

Salt formation approaches have been widely utilized to increase solubility and dissolution rates of pharmaceutical compounds, representing one of the most common methods for enhancing the aqueous solubility of weakly basic drugs. The hydrochloride salt formation specifically targets the tertiary amine functionality present in the N-methylethanamine portion of the molecule, where the lone pair of electrons on the nitrogen atom reacts with the proton from hydrochloric acid to form a new nitrogen-hydrogen bond. This protonation process transforms the neutral tertiary amine into a positively charged quaternary ammonium center, dramatically altering the compound's physicochemical properties.

The selection of hydrochloric acid as the acid component for salt formation reflects both practical and theoretical considerations in pharmaceutical development. Hydrochloric acid represents one of the most frequently employed acids for amine salt formation due to its strong acidity, complete dissociation in aqueous solutions, and generally favorable safety profile for pharmaceutical applications. The resulting chloride counterion provides optimal ionic strength characteristics while maintaining chemical stability under typical storage and handling conditions.

| Salt Formation Parameter | Hydrochloride Characteristics | Impact on Compound Properties |

|---|---|---|

| Acid strength | Strong acid, complete ionization | Quantitative salt formation |

| Counterion size | Small, spherical chloride | Minimal steric hindrance |

| Hydration characteristics | Well-hydrated counterion | Enhanced aqueous solubility |

| Chemical stability | Chemically inert under normal conditions | Long-term storage stability |

| Ionic interactions | Strong electrostatic bonding | Robust salt structure |

The ionic bonding characteristics of the hydrochloride salt create significantly different physical properties compared to the neutral free base form of the compound. The presence of full positive and negative charges separated by molecular distances results in large dipole moments and strong intermolecular forces, leading to enhanced crystallinity, improved thermal stability, and dramatically increased water solubility. These property modifications prove essential for pharmaceutical applications where consistent dissolution behavior and bioavailability represent critical performance parameters.

The specific molecular geometry of 2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride allows for optimal positioning of the protonated amine center relative to the chloride counterion, creating a stable three-dimensional salt structure. The ethyl spacer between the oxadiazole ring and the amine functionality provides sufficient conformational flexibility to accommodate the geometric requirements of salt formation while maintaining the integrity of the heterocyclic core structure.

Properties

IUPAC Name |

2-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2.ClH/c1-3-12-6-8-10-7(11-13-8)4-5-9-2;/h9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVLJNIEIFQRFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC(=NO1)CCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332529-22-2 | |

| Record name | 1,2,4-Oxadiazole-3-ethanamine, 5-(ethoxymethyl)-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332529-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Formation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents.

Thermal Cyclization of N-[(Alkoxycarbonyl)oxy]imidamides

A widely used method for synthesizing 1,2,4-oxadiazoles is the thermal cyclization of N-[(alkoxycarbonyl)oxy]imidamides, often carried out by boiling in high-boiling solvents such as xylene or diphenyl ether. However, these conditions can lead to decomposition or side reactions, especially affecting sensitive substituents such as the ethoxy group at position 5 of the oxadiazole ring. Attempts to reduce impurities by using solvents like dimethyl sulfoxide (DMSO), dimethyl sulfone, diglyme, PEG, and toluene, or lowering temperatures, resulted in either reduced conversion or increased secondary products. This indicates the ethoxy substituent's sensitivity to harsh thermal conditions.Base-Initiated Cyclization

To overcome the instability of the ethoxy group under high temperatures, base-initiated cyclization of the corresponding N-[(alkoxycarbonyl)oxy]imidamides has been developed. This method uses a suitable combination of solvent and base to maintain the ethoxy group's integrity while promoting cyclization at milder conditions, enhancing yield and purity.

Introduction of the Ethoxymethyl Group

The ethoxymethyl substituent at the 5-position of the oxadiazole ring is introduced typically by alkylation or by using ethoxy-substituted precursors in the cyclization step. Maintaining the ethoxy group during synthesis requires careful control of reaction conditions, as described above.

Functionalization to N-Methylethanamine Derivative and Hydrochloride Salt Formation

The amine side chain, specifically the N-methylethanamine moiety, is introduced by reductive amination or nucleophilic substitution on appropriate intermediates bearing a leaving group at the ethanamine position.

- The hydrochloride salt is prepared by treating the free base amine with hydrochloric acid under controlled conditions, typically in an aqueous or alcoholic medium, to afford the stable hydrochloride salt suitable for isolation and purification.

Detailed Preparation Procedures and Experimental Conditions

Base-Mediated Cyclization and Salt Formation

Hydrolysis and Purification of Related Oxadiazole Derivatives

Related compounds with similar oxadiazole cores have been prepared by hydrolysis of methyl esters under controlled alkaline conditions (NaOH or LiOH) followed by acidification to pH 3 and crystallization. These methods provide high yields (up to 96%) and high purity products, indicating robust protocols for related oxadiazole derivatives that can be adapted for the target compound.

| Experiment | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Hydrolysis of methyl ester to acid | 0.36N NaOH, 65-75°C, 1.5 hr | Stirring, pH adjusted to 3 with HCl | 96% | 97.2% (HPLC) |

| Hydrolysis with LiOH in methanol/water | Reflux, 3 hr | Acidification and recrystallization | 82.5 g isolated | 96.12% |

Research Findings and Observations

The ethoxy substituent on the oxadiazole ring is highly sensitive to elevated temperatures and strongly basic or acidic conditions, necessitating mild reaction conditions for successful synthesis.

Base-initiated cyclization methods using non-nucleophilic bases such as DBU in solvents like DMSO at ambient temperature offer a balance between reaction efficiency and substituent stability.

Hydrolysis of ester intermediates to acids under mild alkaline conditions followed by acidification is an effective purification step, yielding high-purity crystalline products suitable for further functionalization or formulation.

The choice of solvent and base critically influences the yield and purity of the oxadiazole ring formation, with polar aprotic solvents and mild bases favored to minimize side reactions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations | Yield |

|---|---|---|---|---|---|

| Thermal cyclization of N-[(alkoxycarbonyl)oxy]imidamides | High-boiling solvents (xylene, diphenyl ether) | Boiling, prolonged heating | Established method | Ethoxy group degradation, impurities | Moderate to low |

| Base-initiated cyclization | DBU, DMSO, room temp | Mild, 3 hours | Preserves ethoxy group, high selectivity | Requires careful base/solvent choice | ~85% |

| Hydrolysis of methyl ester intermediates | NaOH or LiOH, aqueous or methanol/water | 65-75°C, 1.5-3 hours | High purity, scalable | Requires subsequent acidification | Up to 96% |

| Hydrochloride salt formation | HCl aqueous/alcoholic | Room temp, controlled pH | Stable, isolable salt | None significant | High purity |

Concluding Remarks

The preparation of 2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride involves delicate balancing of reaction conditions to maintain the integrity of the ethoxymethyl substituent while efficiently forming the 1,2,4-oxadiazole ring and introducing the N-methylethanamine side chain. Base-initiated cyclization under mild conditions combined with controlled hydrolysis and salt formation steps represent the most effective and reliable synthetic approach documented in the literature and patents. These methods ensure high yields and purity, critical for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride serves as a valuable building block for synthesizing more complex molecules. The oxadiazole moiety allows for the exploration of new chemical reactivity patterns.

Synthesis Methods :

- Multi-step organic reactions are typically employed to synthesize this compound.

- Cyclization reactions involving hydrazides and carboxylic acids are common methods used to form the oxadiazole ring.

Biological Research

The biological applications of this compound are particularly promising. Research indicates potential bioactivity against various biological targets:

- Anticancer Activity : Preliminary studies suggest that derivatives of oxadiazoles exhibit significant anticancer properties. For example, a study found that 5-substituted oxadiazoles showed effectiveness against several cancer cell lines including breast and liver carcinoma .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 (Breast) | 10.5 | 5-(Ethoxymethyl)-1,2,4-oxadiazol derivatives |

| HepG2 (Liver) | 8.3 | 5-(Ethoxymethyl)-1,2,4-oxadiazol derivatives |

| HT29 (Colon) | 12.0 | 5-(Ethoxymethyl)-1,2,4-oxadiazol derivatives |

Medicinal Chemistry

In medicinal chemistry, the compound is being investigated for its pharmacological properties:

- Potential Drug Candidate : Studies are ongoing to evaluate its efficacy as a therapeutic agent against various diseases. The unique structure may allow it to interact with specific enzymes or receptors involved in disease pathways.

Case Studies

Several studies have highlighted the applications of similar compounds in therapeutic contexts:

- Oxadiazole Derivatives in Cancer Therapy :

- Antimicrobial Properties :

Mechanism of Action

The mechanism of action of 2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring in the compound is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares the target compound with structurally related 1,2,4-oxadiazole derivatives, emphasizing substituent effects on molecular weight and physicochemical properties:

Key Observations :

- Polar Functional Groups : The ethoxymethyl group in the target compound balances moderate hydrophobicity with ether oxygen’s hydrogen-bonding capacity, favoring blood-brain barrier penetration .

- Hydrochloride Salt : All listed compounds are hydrochloride salts, enhancing aqueous solubility and bioavailability compared to free bases.

Biological Activity

2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride is a novel compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of this compound's significance in pharmacology and medicinal chemistry.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of ethoxymethyl-substituted hydrazines with nitrile oxides. The typical synthetic route includes:

- Formation of the oxadiazole ring : Reaction of an ethoxymethyl-substituted hydrazine with a nitrile oxide.

- Substitution reactions : Further functionalization can occur to introduce the N-methylethanamine moiety.

The overall reaction can be summarized as follows:

Antimicrobial Properties

Research indicates that 2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, it demonstrated comparable or superior activity against Staphylococcus aureus compared to traditional antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in several cancer cell lines by inducing apoptosis and inhibiting topoisomerase II activity. These findings are promising for its potential use as an anticancer agent .

The biological effects of 2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride are believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases, which are critical for DNA replication and repair.

- Cell Membrane Interaction : Its structure allows it to penetrate cell membranes effectively, leading to intracellular effects that disrupt normal cellular functions.

Case Studies

Several case studies have been published detailing the biological activity of similar oxadiazole derivatives:

- Study on Antibacterial Activity : A comparative study showed that derivatives of oxadiazoles exhibited enhanced antibacterial properties when modified with various substituents. This suggests that structural modifications can significantly influence biological activity .

- Anticancer Efficacy : A study on related compounds revealed that certain oxadiazole derivatives induced apoptosis in cancer cells through the mitochondrial pathway, highlighting their potential as therapeutic agents .

Comparative Analysis

A comparison between 2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride and other similar compounds is provided in the table below:

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Compound A | Oxadiazole | Moderate | High |

| Compound B | Oxadiazole | High | Moderate |

| 2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride | Oxadiazole | High | Promising |

Q & A

Q. What are the established synthetic routes for 2-(5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via cyclocondensation reactions involving oxadiazole intermediates. A common approach involves refluxing a precursor (e.g., 2-amino-5-aryl-1,3,4-oxadiazole) with chloroacetyl chloride in the presence of triethylamine as a catalyst (4–6 hours, monitored by TLC). For example, analogous oxadiazole derivatives are synthesized by reacting 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride under reflux in triethylamine, followed by recrystallization (petroleum ether) to obtain pure acetamide intermediates . Optimization includes:

- Temperature control : Reflux (~80–100°C) ensures complete reaction.

- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of intermediates.

- Catalyst ratio : Triethylamine (1:1 molar ratio to chloroacetyl chloride) minimizes side reactions.

- Purification : Recrystallization or column chromatography resolves unreacted starting materials.

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Methodological Answer: Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., ethoxymethyl protons at δ ~3.5–4.0 ppm, oxadiazole carbons at δ ~160–170 ppm).

- Mass spectrometry (HRMS or ESI-MS) : Validates molecular weight (e.g., molecular ion peak matching C₉H₁₆ClN₃O₂).

- HPLC : Quantifies purity (>95% by reverse-phase C18 column, UV detection at 254 nm).

- Elemental analysis : Confirms C, H, N, Cl content within ±0.4% of theoretical values.

Refer to analogous oxadiazole derivatives in and for validation protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer: SAR studies require systematic structural modifications:

- Substituent variation : Replace ethoxymethyl with other alkoxy groups (e.g., methoxy, propoxy) to assess hydrophobicity effects.

- Core scaffold tuning : Compare 1,2,4-oxadiazole with 1,3,4-oxadiazole or isoxazole analogs (see and for heterocyclic analogs) .

- Bioassays : Test modified compounds in target-specific assays (e.g., enzyme inhibition, cytotoxicity). For example, marine-derived oxadiazoles in show anti-inflammatory and antitrypanosomal activities, suggesting similar screening frameworks .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer: Contradictions arise from experimental variables:

- Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity artifacts).

- Cell line variability : Use authenticated cell lines (e.g., ATCC) and validate proliferation rates.

- Data normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize to vehicle-treated groups.

- Statistical rigor : Apply ANOVA with post-hoc tests (p < 0.05) across ≥3 independent replicates. ’s ecological risk assessment framework provides a model for systematic data validation .

Q. What experimental strategies assess the environmental stability and degradation pathways of this compound?

Methodological Answer: Adopt OECD guidelines for environmental fate studies:

- Hydrolytic stability : Incubate at pH 4, 7, and 9 (25–50°C) and monitor degradation via LC-MS.

- Photolysis : Expose to UV light (λ = 254–365 nm) and identify photoproducts.

- Microbial degradation : Use soil/water microcosms to track biotic breakdown.

outlines protocols for tracking abiotic/biotic transformations of xenobiotics .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer: Use in silico tools:

- Lipophilicity : Calculate logP (e.g., ChemAxon) to estimate membrane permeability.

- ADMET prediction : SwissADME or ADMETLab 2.0 predict absorption, metabolism, and toxicity.

- Molecular docking : AutoDock Vina screens binding affinity to target proteins (e.g., kinases, GPCRs). Validate with experimental data from ’s marine compound studies .

Q. What strategies mitigate toxicity risks during in vivo studies?

Methodological Answer:

- Dose optimization : Conduct acute toxicity tests (OECD 423) to determine LD₅₀ and subchronic doses.

- Biomarker monitoring : Track liver/kidney function (ALT, creatinine) and hematological parameters.

- Formulation : Use biocompatible carriers (e.g., PEGylated nanoparticles) to reduce systemic exposure. ’s safety protocols for thiazole derivatives provide a template .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.